3-Amino-4-(methylthio)benzotrifluoride

Physical state Boiling point Regioisomeric differentiation

3-Amino-4-(methylthio)benzotrifluoride (CAS 207974-07-0), also named 2-(methylthio)-5-(trifluoromethyl)aniline, is a fluorinated aromatic amine building block belonging to the trifluoromethylaniline class. The compound exhibits a boiling point of 111–112 °C at 12 mmHg, a refractive index of 1.537, a computed LogP of 3.59, and a topological polar surface area (TPSA) of 51.3 Ų.

Molecular Formula C8H8F3NS
Molecular Weight 207.22 g/mol
CAS No. 207974-07-0
Cat. No. B1361180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(methylthio)benzotrifluoride
CAS207974-07-0
Molecular FormulaC8H8F3NS
Molecular Weight207.22 g/mol
Structural Identifiers
SMILESCSC1=C(C=C(C=C1)C(F)(F)F)N
InChIInChI=1S/C8H8F3NS/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4H,12H2,1H3
InChIKeyOQFOLJGOVFYDHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-(methylthio)benzotrifluoride (CAS 207974-07-0): Physicochemical and Synthetic Profile for Procurement Decisions


3-Amino-4-(methylthio)benzotrifluoride (CAS 207974-07-0), also named 2-(methylthio)-5-(trifluoromethyl)aniline, is a fluorinated aromatic amine building block belonging to the trifluoromethylaniline class [1]. The compound exhibits a boiling point of 111–112 °C at 12 mmHg, a refractive index of 1.537, a computed LogP of 3.59, and a topological polar surface area (TPSA) of 51.3 Ų . It is supplied as a clear, light-yellow to brown liquid with commercial purities ranging from 95% to >98% (GC/T) . The presence of an ortho-methylthio group adjacent to the amino function distinguishes it from common in-class analogs and imparts unique physicochemical and reactivity properties that are critical for specific synthetic routes and structure–activity relationships.

Workflow

Liquid handling and continuous-flow synthesis

Liquid state at ambient temperature simplifies automation

Selection Logic

Elevated lipophilicity building block (LogP 3.59)

Supports permeability-driven design in early discovery

Synthetic Context

Thioether-containing trifluoromethylaniline

Enables oxidation-dependent metabolic switching studies

Why 3-Amino-4-(methylthio)benzotrifluoride Cannot Be Simply Replaced by Regioisomers or Methyl/Methoxy Analogs


The specific 2-methylthio-5-trifluoromethyl substitution pattern of 3-amino-4-(methylthio)benzotrifluoride yields a liquid physical state at ambient temperature, a boiling point of 111–112 °C at 12 mmHg, a LogP of 3.59, and a TPSA of 51.3 Ų . In contrast, the regioisomer 4-(methylthio)-3-(trifluoromethyl)aniline (CAS 63094-56-4) is a crystalline solid (mp 58–60 °C) with a markedly higher boiling point of 266.5 °C at 760 mmHg . The methyl analog 3-amino-4-methylbenzotrifluoride (CAS 25449-96-1) shows a LogP of ~3.18 and a TPSA of 26.0 Ų, while the methoxy analog 3-amino-4-methoxybenzotrifluoride (CAS 349-65-5) displays a LogP of 2.88 and a TPSA of 35.3 Ų . These differences in physical form, lipophilicity, and polar surface area directly affect handling, dissolution, distillation, membrane permeability, and metabolic susceptibility, making direct substitution without quantitative re-optimization scientifically unsound.

Target Compound
Closest Analog Substitution Risk
3-Amino-4-(methylthio)benzotrifluoride (Liquid, bp 111–112 °C at 12 mmHg)
Regioisomer (CAS 63094-56-4) is a crystalline solid with much higher bp. Physical form and thermal profile may disrupt liquid-handling and distillation workflows.
LogP 3.59; TPSA 51.3 Ų
Methyl (LogP 3.18) and methoxy (LogP 2.88) analogs have lower lipophilicity and polar surface area, which may shift permeability and transporter recognition profiles.
Methylthio group present
Methyl and methoxy analogs lack the sulfur oxidation pathway. Sulfoxide/sulfone chemistry and related metabolic switching are not accessible with these alternatives.

Quantitative Differentiation of 3-Amino-4-(methylthio)benzotrifluoride from Closest Analogs: Evidence for Scientific Selection


Liquid Physical State and Lower Boiling Point vs. Solid Regioisomer Enables Easier Handling and Distillation

3-Amino-4-(methylthio)benzotrifluoride (CAS 207974-07-0) is a liquid at room temperature with a boiling point of 111–112 °C at 12 mmHg . Its direct regioisomer, 4-(methylthio)-3-(trifluoromethyl)aniline (CAS 63094-56-4), is a yellow crystalline solid with a melting point of 58–60 °C and a substantially higher boiling point of 266.5 °C at 760 mmHg . The liquid state of the target compound eliminates the need for pre-heating or dissolution steps required for the solid regioisomer, simplifying continuous-flow chemistry and large-scale distillative purification. The 154 °C lower boiling point (under comparable reduced pressure) further facilitates vacuum distillation, reducing thermal degradation risk during purification.

Physical State & Boiling Point
Head-to-head
Liquid vs. Solid
bp ~111–112 °C (12 mmHg) vs. comparator bp 266.5 °C (760 mmHg)
Simplifies automated liquid handling and distillative purification
Significantly lower boiling point aids scale-up; data to verify under matched pressure
Physical state Boiling point Regioisomeric differentiation Process chemistry

Higher Lipophilicity (LogP 3.59) vs. Methyl (LogP 3.18) and Methoxy (LogP 2.88) Analogs Drives Superior Membrane Permeability

The computed octanol–water partition coefficient (LogP) of 3-amino-4-(methylthio)benzotrifluoride is 3.59 , significantly exceeding that of its methyl analog 3-amino-4-methylbenzotrifluoride (LogP 3.18) and its methoxy analog 3-amino-4-methoxybenzotrifluoride (LogP 2.88) . This 0.41–0.71 LogP unit increase corresponds to approximately 2.6- to 5.1-fold higher lipophilicity, which is known to enhance passive membrane diffusion and blood–brain barrier penetration for CNS-targeted compounds. The sulfur atom in the methylthio group contributes to this elevated lipophilicity relative to the carbon or oxygen analogs, providing a quantitative basis for selecting this building block when higher logD/logP is desired in a lead series.

Lipophilicity (LogP)
Head-to-head
LogP +0.41 to +0.71
~2.6–5.1× partition coefficient vs. methyl and methoxy analogs
Reported lipophilicity context for permeability-driven research
Computed LogP values; consistent methodology across set
Lipophilicity LogP Membrane permeability Drug design

Elevated Polar Surface Area (TPSA 51.3 Ų) Relative to Methyl (26.0 Ų) and Methoxy (35.3 Ų) Analogs Modulates Transporter Interactions

3-Amino-4-(methylthio)benzotrifluoride possesses a topological polar surface area (TPSA) of 51.3 Ų , approximately 2.0-fold higher than the methyl analog (TPSA 26.0 Ų) and 1.45-fold higher than the methoxy analog (TPSA 35.3 Ų) . This elevated PSA is attributed to the contribution of the sulfur atom and impacts hydrogen-bonding capacity and recognition by efflux transporters such as P-glycoprotein. While still within the generally accepted drug-like range (≤140 Ų for oral absorption), the differentiated PSA offers a tunable parameter for modulating solubility, transporter-mediated efflux, and off-target binding relative to the methyl and methoxy series, which cannot be achieved with the lower-PSA analogs.

Polar Surface Area (TPSA)
Head-to-head
TPSA 1.45–2.0× higher
+25.3 Ų vs. methyl; +16.0 Ų vs. methoxy analog
Modulates hydrogen-bonding capacity and transporter recognition
Computed TPSA; supports ADME property tuning context
Polar surface area TPSA Drug-likeness Transporter recognition

Methylthio Group Enables Oxidation-Dependent Metabolic Switching Not Available with Methyl or Methoxy Analogs

The methylthio (–SMe) group in 3-amino-4-(methylthio)benzotrifluoride can undergo enzymatic and chemical oxidation to the corresponding sulfoxide and sulfone, as demonstrated for the structurally related 3-(methylthio)aniline, which is converted by microbial flavoprotein monooxygenases to the sulfoxide with good to excellent enantiomeric excess [1]. This oxidation liability is absent in the methyl (–CH₃) and methoxy (–OMe) analogs, which lack the sulfur oxidation handle. The differential metabolic fate provides a rational basis for selecting the methylthio scaffold when oxidation-dependent prodrug activation or metabolite formation is desired, or conversely for avoiding it when metabolic stability of the thioether is a concern.

Metabolic Oxidation Pathway
Class-level
Sulfoxidation pathway present
Enantioselective sulfoxidation demonstrated for 3-(methylthio)aniline
Supports thioether-based prodrug and metabolite research
Class-level inference; target compound behavior to verify
Metabolic oxidation Sulfoxide/sulfone formation Prodrug design Methylthioaniline

Procurement-Driven Application Scenarios for 3-Amino-4-(methylthio)benzotrifluoride Based on Quantitative Differentiation


CNS Drug Discovery: Exploiting Elevated LogP for Enhanced Brain Penetration

When designing CNS-penetrant small molecules, the 0.41–0.71 LogP unit advantage of 3-amino-4-(methylthio)benzotrifluoride over its methyl and methoxy analogs can be leveraged to increase passive blood–brain barrier permeability. This building block is suitable for incorporation into lead series targeting serotonin transporters or other CNS receptors where higher lipophilicity correlates with improved brain exposure.

Continuous-Flow and Automated Synthesis: Liquid Handling Advantage Over Solid Regioisomers

The liquid physical state and moderate boiling point (111–112 °C at 12 mmHg) of 3-amino-4-(methylthio)benzotrifluoride make it directly compatible with automated liquid handlers and continuous-flow reactors without pre-dissolution. This contrasts with the solid regioisomer (mp 58–60 °C) , providing a distinct operational advantage for high-throughput experimentation and process intensification.

Prodrug and Metabolite Design: Utilizing the Methylthio Oxidation Handle

For programs requiring prodrug activation or metabolite identification via sulfur oxidation, the methylthio group of 3-amino-4-(methylthio)benzotrifluoride offers a tractable oxidation pathway to sulfoxide and sulfone [1]. This chemical handle is unavailable in the methyl and methoxy analogs, making the target compound the scaffold of choice for thioether-based prodrug strategies.

Agrochemical Intermediate Synthesis: High Lipophilicity and Tunable PSA for Crop Protection Agents

The elevated LogP (3.59) and intermediate TPSA (51.3 Ų) of 3-amino-4-(methylthio)benzotrifluoride align with the physicochemical profiles often sought for agrochemical active ingredients, where balanced lipophilicity and polar surface area contribute to cuticular penetration and phloem mobility. This compound can serve as a key intermediate in the synthesis of trifluoromethyl-containing herbicides and fungicides.

Application
Selection Property
Validation Focus
CNS penetration design
Reported LogP advantage vs. C/O analogs
Permeability assay context; BBB model review
Continuous-flow synthesis
Liquid state at ambient temperature
Automated handling and distillation compatibility
Prodrug / metabolite studies
Methylthio oxidation pathway
Sulfoxide/sulfone formation; metabolic switching review
Agrochemical intermediate
Elevated LogP and intermediate TPSA
Cuticular penetration and phloem mobility context

Selection guide based on reported property differences. Verify functional performance in target assay system.

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